molecular formula C4H3BrO3 B1441724 3-Bromo-4-hydroxy-5H-furan-2-one CAS No. 21151-51-9

3-Bromo-4-hydroxy-5H-furan-2-one

Cat. No.: B1441724
CAS No.: 21151-51-9
M. Wt: 178.97 g/mol
InChI Key: ZQSNXNHYJXRNAE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5H-furan-2-one (CAS 21151-51-9), with the molecular formula C₄H₃BrO₃ and a molecular weight of 178.97 g/mol, is a high-value synthetic intermediate belonging to the class of 3,4-dihalo-5-hydroxy-2(5H)-furanones . This compound is the bromo analog of mucobromic acid and is characterized by a highly reactive structure featuring a carbonyl group conjugated with a double bond, a hemiacetal hydroxyl group, and labile halogen atoms, making it an exceptionally versatile building block for chemical synthesis . Its significant research value lies in its role as a precursor to a wide range of biologically active molecules. Furanone derivatives are prominent in medicinal chemistry and exhibit potent bioactivities, including antimicrobial effects against pathogens like Salmonella typhimurium , anti-biofilm properties against Bacillus subtilis , and antitubercular activity against M. tuberculosis . Furthermore, the 2(5H)-furanone scaffold is a key pharmacophore in natural products and investigational compounds with anticancer and anti-inflammatory properties, such as rubrolides and petrosaspongiolide M . The reactivity of this compound allows for diverse transformations; the hydroxyl group can be functionalized into ethers and esters, while the halogen atoms are susceptible to nucleophilic substitution, enabling the introduction of nitrogen and other heteroatoms to create novel derivatives for drug discovery and biological screening . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNXNHYJXRNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716040
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21151-51-9
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-hydroxy-5H-furan-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-5H-furan-2-one

Abstract

3-Bromo-4-hydroxy-5H-furan-2-one is a halogenated derivative of the 2(5H)-furanone scaffold, a core structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The inherent reactivity conferred by the lactone ring, the vinyl bromide, and the enol system makes this molecule a versatile building block in synthetic organic chemistry and a person of interest for drug discovery. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, reactivity, and spectroscopic characterization. Furthermore, it explores its applications in research, particularly as a precursor for bioactive molecules, and details an experimental protocol for evaluating its potential as an antimicrobial agent. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific furanone derivative.

Chemical Identity and Properties

The unique arrangement of functional groups in 3-Bromo-4-hydroxy-5H-furan-2-one dictates its chemical behavior and potential applications. Its identity is unequivocally established by a set of standardized identifiers.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 21151-51-9PubChem[3]
IUPAC Name 4-bromo-3-hydroxy-2H-furan-5-onePubChem[3]
Molecular Formula C₄H₃BrO₃PubChem[3]
SMILES C1C(=C(C(=O)O1)Br)OPubChem[3]
InChIKey ZQSNXNHYJXRNAE-UHFFFAOYSA-NPubChem[3]
Physicochemical and Computed Properties

The physical and chemical properties of a compound are essential for predicting its behavior in various chemical and biological systems, including solubility, stability, and membrane permeability.

PropertyValueSource
Molecular Weight 178.97 g/mol PubChem[3]
Monoisotopic Mass 177.92656 DaPubChem[3]
XLogP3 0.5PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Topological Polar Surface Area 46.5 ŲPubChem[3]
Structural Information

The molecular structure defines the compound's reactivity and steric profile. The 2(5H)-furanone core consists of a five-membered lactone ring with a double bond. The bromine at position 3 and the hydroxyl group at position 4 create an electron-rich enol system adjacent to a vinyl halide.

Structure of 4-bromo-3-hydroxy-2H-furan-5-one.

Synthesis and Chemical Reactivity

The synthesis of substituted furanones often leverages readily available starting materials. While specific high-yield syntheses for 3-Bromo-4-hydroxy-5H-furan-2-one are not extensively documented in mainstream literature, a plausible synthetic strategy can be derived from methods used for analogous compounds.

Synthetic Pathway Overview

A common approach to synthesizing 4-halo-5-hydroxy-2(5H)-furanones involves the oxidative halogenation of furan derivatives like furfural.[1] For the target molecule, a potential pathway could involve the bromination of a suitable precursor like 4-hydroxy-5H-furan-2-one.

G start 4-Hydroxy-5H-furan-2-one (Precursor) reagent + Br₂ (Brominating Agent) Inert Solvent (e.g., CHCl₃) start->reagent Electrophilic Addition/Substitution product 3-Bromo-4-hydroxy-5H-furan-2-one (Target Molecule) reagent->product

Conceptual synthesis workflow for 3-Bromo-4-hydroxy-5H-furan-2-one.

Causality Behind Experimental Choices:

  • Precursor Selection: 4-hydroxy-5H-furan-2-one provides the necessary furanone backbone. The electron-donating hydroxyl group activates the double bond towards electrophilic attack.

  • Reagent: Molecular bromine (Br₂) is a standard reagent for the bromination of electron-rich alkenes.

  • Solvent: An inert solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is chosen to dissolve the reactants without participating in the reaction.

Chemical Reactivity

The reactivity of 3-Bromo-4-hydroxy-5H-furan-2-one is governed by its multiple functional groups. It is significantly more reactive than simple lactones due to the conjugated system and the presence of a good leaving group (bromide). Its reactivity is analogous to the well-studied mucohalic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones).[1][2]

  • Nucleophilic Substitution: The vinyl bromide at the C3 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides). This is a cornerstone of its utility as a synthetic intermediate.

  • Enol-Keto Tautomerism: The hydroxy group at C4 allows the molecule to exist in equilibrium with its keto tautomer, although the enol form is generally favored due to conjugation. This hydroxyl group can be alkylated or acylated.

  • Lactone Ring Opening: Under strong basic or acidic conditions, the lactone ring can be hydrolyzed, opening to form a corresponding γ-keto-bromo-enoic acid derivative.

  • Reactions at C5: The methylene group at C5 is allylic and can be a site for radical reactions or deprotonation under specific conditions, though reactions at the C3 and C4 positions are more common.

Spectroscopic Characterization

Elucidation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.[4]

TechniqueExpected Observations and Rationale
¹H NMR CH₂ (C5): A singlet around 4.5-5.0 ppm. OH (C4): A broad singlet, chemical shift is solvent-dependent (e.g., 5-7 ppm). The absence of a proton at C3 simplifies the spectrum.
¹³C NMR C=O (C2): Signal in the lactone carbonyl region (~170-175 ppm). C=C (C3 & C4): Two signals in the vinyl region; C3 (bonded to Br) would be downfield (~120-130 ppm) and C4 (bonded to OH) would be further downfield (~150-160 ppm). CH₂ (C5): An aliphatic signal around 65-75 ppm.
FT-IR O-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1740-1760 cm⁻¹ (characteristic of an α,β-unsaturated γ-lactone). C=C Stretch: A peak in the 1640-1680 cm⁻¹ region.
Mass Spec. Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) at m/z 178 and 180. Fragmentation: Common fragments would include the loss of Br (M-79/81), CO (M-28), and elements of the lactone ring.

Note: Predicted values are based on standard chemical shift/frequency tables and data for similar structures. Actual experimental values may vary.[3][5][6]

Applications in Research and Drug Development

The 2(5H)-furanone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][7]

Biological Activity Profile

While 3-Bromo-4-hydroxy-5H-furan-2-one itself is not a marketed drug, its structural class is of high interest. Halogenated furanones are known to be potent inhibitors of bacterial communication, a process known as quorum sensing (QS).[8] By disrupting QS, these compounds can prevent biofilm formation and attenuate the virulence of pathogenic bacteria, making them attractive candidates for novel antimicrobial therapies.[9]

The electrophilic nature of the molecule, particularly the vinyl bromide, suggests it could act as a Michael acceptor or alkylating agent, covalently modifying biological nucleophiles like cysteine or lysine residues in key bacterial enzymes or regulatory proteins.[1]

G furanone 3-Bromo-4-hydroxy- 5H-furan-2-one binding Covalent Modification (Nucleophilic Attack on C3) furanone->binding protein Bacterial Target Protein (e.g., Enzyme, Receptor) protein->binding Cys/Lys Residue inhibition Inhibition of Protein Function binding->inhibition qs Disruption of Quorum Sensing inhibition->qs biofilm Inhibition of Biofilm Formation qs->biofilm virulence Attenuation of Virulence qs->virulence

Conceptual mechanism of action for antimicrobial activity.
Experimental Protocol: Biofilm Inhibition Assay

This protocol provides a framework for assessing the ability of 3-Bromo-4-hydroxy-5H-furan-2-one to inhibit biofilm formation by a model bacterium, such as Pseudomonas aeruginosa.

Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of the target compound.

Materials:

  • 3-Bromo-4-hydroxy-5H-furan-2-one stock solution (e.g., 10 mg/mL in DMSO).

  • Pseudomonas aeruginosa strain (e.g., PAO1).

  • Luria-Bertani (LB) broth.

  • Sterile 96-well flat-bottom microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid in water.

  • Plate reader (spectrophotometer).

Methodology:

  • Bacterial Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and grow overnight at 37°C with shaking.

  • Serial Dilution:

    • Add 100 µL of LB broth to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first column of wells and mix. This creates the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation: Dilute the overnight bacterial culture 1:100 in fresh LB broth. Add 100 µL of this diluted culture to all wells except the negative control. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the liquid content from the wells.

    • Gently wash the wells twice with 200 µL of sterile saline to remove planktonic (free-floating) bacteria.

    • Air-dry the plate completely.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The dye will stain the biofilm biomass.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the runoff is clear.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Read the absorbance at 550 nm (OD₅₅₀) using a plate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in absorbance compared to the positive control.

Trustworthiness of the Protocol: This protocol is a standard method for biofilm quantification. The inclusion of positive and negative controls ensures the validity of the results. The crystal violet staining method provides a reliable and reproducible measure of attached biomass.

Safety and Handling

While specific toxicology data for 3-Bromo-4-hydroxy-5H-furan-2-one is limited, compounds of this class, particularly halogenated and reactive small molecules, should be handled with care. Based on data for related compounds like mucobromic acid, the following hazards should be assumed.[10]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[10]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

3-Bromo-4-hydroxy-5H-furan-2-one represents a molecule of significant interest due to its reactive nature and its foundation on the biologically relevant 2(5H)-furanone scaffold. Its value lies primarily in its potential as a versatile synthetic intermediate for creating more complex molecules with tailored biological activities. The vinyl bromide and enol functionalities provide orthogonal chemical handles for derivatization, enabling the exploration of chemical space in drug discovery programs, particularly in the search for new antimicrobial agents that target mechanisms like quorum sensing and biofilm formation. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

References

  • Dudziec, B., & Wicha, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 149. [Link]

  • Wikipedia contributors. (2023). Mucobromic acid. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Mucobromic Acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. PubChem Compound Database. [Link]

  • Dudziec, B., & Wicha, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxy-5H-furan-2-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-4-hydroxy-3H-furan-2-one. PubChem Compound Database. [Link]

  • Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Drug Discovery and Herbal Research. [Link]

  • Al-Harrasi, A., et al. (2020). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 25(21), 5030. [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-123. [Link]

Sources

Introduction: The 2(5H)-Furanone Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5H-furan-2-one and Its Analogs: Synthesis, Reactivity, and Therapeutic Potential

The 2(5H)-furanone ring system is a prominent structural motif, or "privileged scaffold," found in a multitude of natural products and synthetic compounds of significant pharmacological importance.[1][2][3] Its inherent reactivity and stereochemical properties make it an invaluable building block in medicinal chemistry.[4] Within this class, 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as 3,4-dibromo-5-hydroxy-2(5H)-furanone (commonly known as mucobromic acid, MBA), and its mono-bromo analog, 3-bromo-4-hydroxy-5H-furan-2-one, are highly versatile and reactive intermediates.[1][5] Their unique chemical architecture, characterized by a conjugated carbonyl system, a reactive hydroxyl group, and labile halogen substituents, provides a platform for diverse chemical transformations.[2][5]

This guide offers a comprehensive review for researchers and drug development professionals on the synthesis, chemical reactivity, and biological applications of this furanone class. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the therapeutic potential, particularly in oncology and infectious diseases.

Section 1: Structural Features and Physicochemical Properties

The reactivity of these furanones is a direct consequence of their molecular structure. The presence of an electron-withdrawing carbonyl group conjugated with a double bond, coupled with electronegative halogens, makes the ring susceptible to various chemical modifications.[1]

A critical feature of 5-hydroxy-2(5H)-furanones in solution is their existence in a pH-dependent equilibrium between the cyclic lactone form and an open-chain aldehyde/acid form ((Z)-2,3-dihalo-4-oxo-butenoic acid).[1] In acidic to neutral solutions, the cyclic form predominates. However, under basic conditions, deprotonation favors the acyclic structure.[1] This dynamic equilibrium is fundamentally important as it leads to the racemization of the chiral center at the C5 carbon, a crucial consideration for stereoselective synthesis.[1]

tautomerism cyclic Cyclic Furanone Form (Predominant at low pH) acyclic Acyclic Keto-Acid Form (Favored at high pH) cyclic->acyclic Ring Opening (Base) acyclic->cyclic Cyclization (Acid)

Caption: Tautomeric equilibrium of 5-hydroxy-2(5H)-furanones.

Table 1: Physicochemical Properties of Representative Bromo-furanones

Property3-Bromo-4-hydroxy-5H-furan-2-one3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic Acid)
CAS Number 21151-51-9[6]766-38-1[7]
Molecular Formula C₄H₃BrO₃[6]C₄H₂Br₂O₃[7]
Molecular Weight 178.97 g/mol [6][8]257.87 g/mol [7]
Appearance SolidCrystalline Solid
Melting Point Not specified~70 °C[7]
Boiling Point Not specified408.9±45.0 °C[7]
Storage Inert atmosphere, 2-8°C[6]Room Temperature

Section 2: Synthesis of the Furanone Core

The parent dihalo-furanone structures are accessible through several synthetic routes, most commonly involving the oxidation of furan derivatives. Furfural, a readily available biomass-derived platform chemical, serves as a practical starting material.[1]

Core Protocol: Synthesis of 3,4-Dihalo-5-hydroxy-2(5H)-furanone from Furfural

This protocol describes a general method for synthesizing the dihalo-furanone core, exemplified by the preparation of the chloro-analog (mucochloric acid), with yields reported between 59-67%.[1] A similar logic applies to the bromo-analog using the appropriate hydrohalic acid.

  • Reaction Setup: In a well-ventilated fume hood, combine furfural and manganese dioxide (MnO₂) in an aqueous solution of hydrochloric acid.

  • Mechanism Rationale: MnO₂ acts as a strong oxidizing agent. The acidic medium facilitates the oxidative cleavage and halogenation of the furan ring.

  • Reaction Execution: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture and filter to remove manganese salts. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like toluene/hexane.

  • Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of these furanones stems from their multiple reactive sites, allowing for the strategic introduction of various functional groups to build molecular complexity.[1]

reactivity furanone Furanone Core c3_c4 C3/C4 Halogens furanone->c3_c4 c5 C5 Hydroxyl/Carbonyl furanone->c5 double_bond C3-C4 Double Bond furanone->double_bond sub Nucleophilic Substitution (e.g., Amines, Thiols) c3_c4->sub coupling Cross-Coupling (e.g., Suzuki, Sonogashira) c3_c4->coupling alkylation C-C Bond Formation (e.g., Friedel-Crafts, Aldol) c5->alkylation etherification Ether/Ester Formation c5->etherification reduction Reduction/Addition double_bond->reduction

Caption: Key reactive sites on the dihalo-furanone scaffold.

Reactions at C3 and C4: Halogen Displacement

The vinyl halides at the C3 and C4 positions are labile and can be displaced through various reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, are particularly powerful.[9] This strategy has been famously employed in the synthesis of the COX-2 inhibitor Rofecoxib (Vioxx).[2]

Reactions at C5: Building Molecular Diversity

The C5 position is arguably the most versatile for modification. The hydroxyl group can be readily derivatized or activated for C-C bond formation.

  • Friedel-Crafts Type Arylation: In the presence of a Brønsted or Lewis acid, the C5-hydroxyl group can be eliminated to form a reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution with electron-rich arenes and heteroarenes.[1] This provides a direct route to 5-aryl-furanones.

  • Mukaiyama Aldol Reaction: Lewis acid-catalyzed reaction with silyl enol ethers enables the formation of a C-C bond at the C5 position, yielding more complex side chains.[1]

  • Barbier-Type Allylation: Using agents like allyl bromides in the presence of tin or indium catalysts allows for the introduction of allyl groups at the C5 carbon.[1]

  • Etherification: The C5-hydroxyl can be converted into silyl ethers or alkoxy derivatives. This has proven to be an effective strategy for modulating biological activity, as discussed in the next section.[2][4]

Section 4: Biological Activity and Therapeutic Applications

Derivatives of the 3-bromo-4-hydroxy-5H-furan-2-one scaffold exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and quorum sensing inhibition.[2][5]

Anticancer Activity

Numerous furanone derivatives have demonstrated potent anticancer effects by targeting key cellular pathways. They have been shown to inhibit enzymes like kinases and topoisomerase I, interfere with p53 activity, and arrest the cell cycle.[2]

Case Study: Silyl Ethers of Mucobromic Acid A study on silyl ethers of mucobromic acid revealed that derivatization at the C5-hydroxyl position significantly enhances antiproliferative activity against colon cancer cells (HCT-116).[4] The mechanism of action for the most potent compound involved the induction of apoptosis through the downregulation of the anti-apoptotic protein survivin and the activation of executioner caspase-3.[4] This demonstrates a clear structure-activity relationship where the choice of the silyl group can precisely control both the potency and selectivity of the compound.[4]

apoptosis_pathway furanone Furanone Silyl Ether (e.g., Compound 3b) survivin Survivin Protein (Anti-apoptotic) furanone->survivin Downregulates caspase3 Caspase-3 (Executioner) furanone->caspase3 Activates apoptosis Apoptosis (Programmed Cell Death) survivin->apoptosis Inhibits caspase3->apoptosis Induces

Caption: Proposed apoptotic mechanism of a furanone silyl ether derivative.[4]

Table 2: Selected In Vitro Cytotoxicity of Furanone Derivatives

Compound ClassCancer Cell LineIC₅₀ ValueReference
5-Alkoxy-3,4-dichloro-2(5H)-furanonesA549 (Lung)6.7 µg/mL[2]
Aziridine Derivative of MCAMAC13/MAC16 (Colon)50 nM / 30 nM[2]
Silyl Ether of MBAHCT-116 (Colon)Potent (specific value not stated)[4]
Mucochloric Acid (MCA)BEAS-2B (Normal Bronchial)45.0 µM (Moderate Cytotoxicity)[2]
Antimicrobial and Quorum Sensing Inhibition

The furanone scaffold is also a key player in combating bacterial growth and virulence.

  • Direct Antibacterial Activity: Derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.[5]

  • Biofilm Inhibition: Certain analogs can inhibit biofilm formation by Gram-positive bacteria such as Bacillus subtilis, likely by interfering with regulatory proteins.[1]

  • Quorum Sensing (QS) Inhibition: Halogenated furanones produced by the macroalga Delisea pulchra are nature's solution to biofouling. Synthetic analogs have been shown to disrupt QS in pathogenic bacteria like Vibrio harveyi by blocking the signal molecule receptors, thereby attenuating virulence without exerting bactericidal pressure, which may reduce the development of resistance.[10]

A Note on Toxicity: The Importance of Derivatization

It is critical for drug developers to recognize that the parent, unmodified dihalo-furanones (MCA and MBA) are genotoxic and potential carcinogens.[2] Their high reactivity allows them to act as alkylating agents, targeting the amino groups of nucleobases in DNA (adenine, guanine, and cytosine), which can disrupt nucleic acid function.[2] This underscores the central strategy in this field: to use the furanone core as a scaffold for derivatization, thereby creating analogs that retain or enhance therapeutic activity while mitigating the inherent toxicity of the parent molecule.

Section 5: Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common transformations involving the furanone core.

Protocol 1: Friedel-Crafts Arylation at C5

This procedure is adapted from methodologies described for the reaction of dihalo-furanones with arenes.[1]

  • Reagent Preparation: Dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 eq.) and the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.2 eq.) in a dry, inert solvent such as dichloromethane under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a Lewis acid catalyst (e.g., zinc chloride or scandium triflate, 0.1-0.2 eq.).

    • Causality: The Lewis acid coordinates to the C5-hydroxyl group, facilitating its departure as a leaving group and generating the electrophilic intermediate required for the substitution reaction.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel. Yields are typically in the range of 60-75%.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized furanone derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

3-Bromo-4-hydroxy-5H-furan-2-one and its dihalo-analogs are exceptionally versatile platforms for synthetic and medicinal chemistry.[1] Their well-defined reactivity allows for the rational design and synthesis of diverse molecular libraries with a wide range of biological activities. The demonstrated success in developing potent anticancer and antimicrobial agents highlights the therapeutic promise of this scaffold.[2][5]

Future research should continue to focus on several key areas:

  • Stereoselective Synthesis: Developing methods to synthesize and separate chiral C5-substituted derivatives to prevent racemization and explore stereospecific biological interactions.[1]

  • Novel Bio-conjugates: Linking the furanone core to other pharmacophores or targeting moieties to create hybrid molecules with enhanced selectivity and novel mechanisms of action.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets of novel, potent derivatives to better understand their therapeutic potential and guide future design efforts.

The continued exploration of this furanone core chemistry promises to yield new lead compounds for addressing critical challenges in human health, from oncology to infectious disease.

References

Sources

Safety and handling of 3-Bromo-4-hydroxy-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-hydroxy-5H-furan-2-one

Foreword for the Modern Researcher

In the fast-paced environment of drug discovery and chemical synthesis, a profound understanding of the reagents we handle is paramount. It is not sufficient to merely follow protocols; we must comprehend the inherent nature of the molecules themselves. This guide is crafted for the discerning scientist who views safety not as a static checklist, but as an integrated component of rigorous scientific practice. The subject of this document, 3-Bromo-4-hydroxy-5H-furan-2-one, belongs to the furanone family—a class of compounds known for their significant biological activity and high reactivity.[1][2] As such, it demands our full attention and respect. This guide moves beyond mere procedural recitation to instill a deeper, more intuitive grasp of how to handle this valuable yet hazardous chemical with the expertise and foresight that defines modern research.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This section provides the essential chemical data and officially recognized hazard classifications.

1.1: Chemical and Physical Properties

A summary of key physical and chemical identifiers for 3-Bromo-4-hydroxy-5H-furan-2-one is provided below. This data is essential for correct identification, storage, and experimental planning.

PropertyValueSource
CAS Number 21151-51-9[BLDpharm][3]
Molecular Formula C₄H₃BrO₃[BLDpharm][3]
Molecular Weight 178.97 g/mol [BLDpharm, PubChem][3][4]
IUPAC Name 3-Bromo-4-hydroxy-5H-furan-2-oneN/A
Appearance (Typically a solid, refer to supplier)N/A
Storage Conditions Inert atmosphere, 2-8°C[BLDpharm][3]
1.2: GHS Hazard Classification

3-Bromo-4-hydroxy-5H-furan-2-one is classified under the Globally Harmonized System (GHS) with the following hazards. The "Warning" signal word indicates a moderate level of hazard.

  • Signal Word: Warning [3]

  • Hazard Statements:

    • H315: Causes skin irritation. [3]

    • H319: Causes serious eye irritation. [3]

    • H335: May cause respiratory irritation. [3]

  • GHS Pictograms:

The causality behind these classifications stems from the compound's structure. As a halogenated lactone, it can act as an irritant upon contact with mucosal tissues. The reactivity of the furanone ring system, a known pharmacophore, contributes to its potential to interact with biological macromolecules, leading to irritation.[1][2]

Section 2: Risk Assessment and Mitigation Framework

Effective laboratory safety is a dynamic process of risk assessment and mitigation. The following framework provides a logical pathway for evaluating and controlling the risks associated with handling 3-Bromo-4-hydroxy-5H-furan-2-one.

start Start: Handling Task Identified risk_assessment Risk Assessment - Evaluate Hazards (H315, H319, H335) - Assess Exposure Potential (Quantity, Duration) start->risk_assessment control_selection Control Selection risk_assessment->control_selection eng_controls Engineering Controls (Fume Hood) control_selection->eng_controls Primary Barrier ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_selection->ppe Secondary Barrier admin_controls Administrative Controls (SOP, Training) control_selection->admin_controls Procedural Safeguard procedure Execute Procedure (Weighing, Dispensing, Reaction) eng_controls->procedure ppe->procedure admin_controls->procedure end End: Decontamination & Waste Disposal procedure->end

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

Section 3: Standard Operating Procedure (SOP) for Handling

This section details the mandatory protocols for handling 3-Bromo-4-hydroxy-5H-furan-2-one. Adherence to these steps is critical for ensuring personnel safety and experimental integrity.

3.1: Required Engineering Controls
  • Fume Hood: All manipulations of the solid compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles, addressing the H335 respiratory irritation hazard.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.

3.2: Personal Protective Equipment (PPE) Selection

The choice of PPE is a direct response to the identified hazards (H315, H319).[3]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, mitigating the risk of serious eye irritation.[3]

  • Hand Protection: Nitrile gloves should be worn at all times. Inspect gloves for integrity before use. If contact with the compound occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair.

  • Body Protection: A standard laboratory coat must be worn, fully fastened, to prevent skin contact.[3]

3.3: Step-by-Step Handling Workflow
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Prepare all necessary equipment (spatulas, weigh boats, glassware).

  • Retrieval from Storage: Retrieve the container from its designated refrigerated storage (2-8°C).[3] Allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which is important for a reactive compound.

  • Weighing and Dispensing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated, clean spatula for dispensing.

    • Tare the weigh boat or vessel on the balance.

    • Carefully transfer the desired amount of the solid. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 4).

    • Securely close the primary container, ensuring the cap is tight and the inert atmosphere is maintained.

  • Transfer to Reaction: Promptly transfer the weighed compound to the reaction vessel within the fume hood.

  • Post-Handling:

    • Clean all utensils used for transfer.

    • Wipe down the work surface in the fume hood.

    • Return the primary container to its refrigerated storage.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, gloves) in the designated solid hazardous waste container.

Section 4: Emergency Response and Waste Disposal

Preparedness for accidental releases and proper disposal are non-negotiable aspects of laboratory safety.

4.1: Accidental Release Measures
  • Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

4.2: Waste Disposal
  • Chemical Waste: All waste containing 3-Bromo-4-hydroxy-5H-furan-2-one, including surplus material and contaminated consumables, must be disposed of in a clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[5] The waste must be handled by a licensed waste disposal contractor, typically via incineration, in accordance with all local, state, and federal regulations.[5]

Section 5: Chemical Reactivity and Compatibility

The furanone core, particularly when halogenated, is highly reactive.[1][2] This reactivity is key to its utility in synthesis but also presents hazards.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. These can catalyze decomposition or polymerization, potentially leading to a runaway reaction.

  • Storage Considerations: The requirement for refrigerated storage under an inert atmosphere suggests sensitivity to heat, moisture, and/or oxygen.[3] Adherence to these conditions is critical to maintain the compound's purity and prevent the formation of potentially more hazardous degradation products.

Compound 3-Bromo-4-hydroxy- 5H-furan-2-one Incompatibles Incompatible Materials Compound->Incompatibles Storage Storage Conditions Compound->Storage Oxidizers Strong Oxidizers Incompatibles->Oxidizers Bases Strong Bases Incompatibles->Bases Acids Strong Acids Incompatibles->Acids Temp Temperature >8°C Storage->Temp Air Atmospheric Air/Moisture Storage->Air Hazard Potential Hazard Oxidizers->Hazard Decomposition/ Exothermic Reaction Bases->Hazard Decomposition/ Exothermic Reaction Acids->Hazard Decomposition/ Exothermic Reaction Temp->Hazard Degradation Air->Hazard Degradation

Caption: Reactivity and storage incompatibility map.

References

  • Synerzine. (2018-11-30). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Link

  • Synerzine. (2018-06-22). 3(2H)-Furanone, 4-hydroxy-5-methyl- Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2011-01-19). SAFETY DATA SHEET Furan-2(5H)-one. Link

  • National Institutes of Health (NIH). (2024-10-31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Link

  • MDPI. (2024-10-31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Link

  • BLDpharm. (Date not available). 21151-51-9|3-Bromo-4-hydroxyfuran-2(5H)-one. Link

  • PubChem, National Center for Biotechnology Information. 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. Link

  • PubChem, National Center for Biotechnology Information. 3-Bromofuran-2(5H)-one. Link

  • Koch Agronomic Services. (2025-07-17). SAFETY DATA SHEET. Link

  • Circuit Medic. (2024-05-23). Safety Data Sheet - Gold Plating Solution. Link

  • Circuit Medic. (Date not available). Safety Data Sheet 115-3821/115-3824. Link

  • Edgar, M. T., Pettit, G. R., & Smith, T. H. (1978). Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Organic Chemistry, 43(21), 4115-4118. Link

  • ChemicalBook. 14931-83-0 CAS MSDS. Link

  • PubChem, National Center for Biotechnology Information. 5-bromo-4-hydroxy-3H-furan-2-one. Link

  • PubChem, National Center for Biotechnology Information. cobalt(II)-EDTA. Link

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Methodological & Application

Application Notes and Protocols for the Reaction of 3-Bromo-4-hydroxy-5H-furan-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of the 3-Bromo-4-hydroxy-5H-furan-2-one Scaffold

3-Bromo-4-hydroxy-5H-furan-2-one, commonly known as mucobromic acid, is a highly functionalized and reactive heterocyclic compound. Its structure, featuring a butenolide ring with a vinyl bromide, an enol, and a lactone moiety, makes it a valuable synthon in organic and medicinal chemistry.[1][2] The electron-withdrawing nature of the carbonyl group and the bromine atom renders the C3 and C4 positions susceptible to nucleophilic attack, while the hydroxyl group at C4 and the lactone functionality offer additional sites for chemical modification. This versatile reactivity allows for the synthesis of a diverse array of substituted furanones, many of which exhibit interesting biological activities, including antimicrobial and anticancer properties.[2][3]

This guide provides detailed protocols for the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with common classes of nucleophiles—amines, thiols, and alcohols—offering insights into the underlying mechanisms and practical guidance for the synthesis of novel derivatives.

Reaction with Amine Nucleophiles: Synthesis of 3-Amino-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with primary and secondary amines proceeds via a nucleophilic substitution at the C3 position, displacing the bromide ion. The reaction is typically carried out in a polar solvent, and the presence of a base may be required to neutralize the hydrobromic acid generated. The resulting 3-amino-4-hydroxy-5H-furan-2-one derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems.

Mechanistic Rationale

The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the electrophilic C3 position of the furanone ring, leading to a tetrahedral intermediate. Subsequent elimination of the bromide leaving group yields the 3-amino-substituted product.

Amine_Reaction_Mechanism furanone 3-Bromo-4-hydroxy-5H-furan-2-one O=C1C(Br)=C(O)OC1H2 intermediate Tetrahedral Intermediate O=C1C(Br)(NR2)C(O)OC1H2 furanone:f1->intermediate:f1 Nucleophilic Attack amine Amine (R2NH) R-NH-R' amine:f1->intermediate:f1 product 3-Amino-4-hydroxy-5H-furan-2-one O=C1C(NR2)=C(O)OC1H2 intermediate:f1->product:f1 Elimination of Br- hbr HBr intermediate:f1->hbr

Caption: Nucleophilic substitution of bromide by an amine.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylamino)-5H-furan-2-one

This protocol describes the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with aniline as a representative primary amine.

Materials:

  • 3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

  • Aniline

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in ethanol (20 mL).

  • To this solution, add aniline (0.57 mL, 6.2 mmol, 1.1 equivalents) followed by triethylamine (0.86 mL, 6.2 mmol, 1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess aniline and triethylamine hydrobromide.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 4-hydroxy-3-(phenylamino)-5H-furan-2-one as a solid.

Characterization:

The product can be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect signals for the aromatic protons of the phenyl group, a singlet for the C5 methylene protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the enol carbons, the furanone ring carbons, and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Reaction with Thiol Nucleophiles: Synthesis of 3-Thio-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with thiols, in the presence of a base, leads to the regioselective formation of 3-thio-substituted furanones. This reaction is a versatile method for introducing sulfur-containing functionalities into the furanone scaffold, which can be of interest for biological applications.

Mechanistic Rationale

Similar to the reaction with amines, the reaction with thiols proceeds via a nucleophilic addition-elimination mechanism at the C3 position. The presence of a base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Thiol_Reaction_Mechanism furanone 3-Bromo-4-hydroxy-5H-furan-2-one O=C1C(Br)=C(O)OC1H2 intermediate Tetrahedral Intermediate O=C1C(Br)(SR)C(O)OC1H2 furanone:f1->intermediate:f1 Nucleophilic Attack thiol Thiol (RSH) R-SH thiolate Thiolate (RS-) R-S- thiol->thiolate Deprotonation thiolate:f1->intermediate:f1 base Base base->thiolate product 3-Thio-4-hydroxy-5H-furan-2-one O=C1C(SR)=C(O)OC1H2 intermediate:f1->product:f1 Elimination of Br- hbr HBr intermediate:f1->hbr

Caption: Base-mediated nucleophilic substitution with a thiol.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylthio)-5H-furan-2-one

This protocol details the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with thiophenol.

Materials:

  • 3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

  • Thiophenol

  • Acetonitrile

  • Potassium carbonate

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in acetonitrile (25 mL) in a 100 mL round-bottom flask, add potassium carbonate (1.55 g, 11.2 mmol, 2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add thiophenol (0.63 mL, 6.2 mmol, 1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • After completion, filter the reaction mixture to remove potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-hydroxy-3-(phenylthio)-5H-furan-2-one.

Reaction with Alcohol Nucleophiles: Synthesis of 3-Alkoxy-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with alcohols, typically under acidic conditions, can lead to the formation of 3-alkoxy-substituted furanones. This reaction provides a straightforward route to introduce various alkoxy groups onto the furanone core.

Mechanistic Rationale

Under acidic conditions, the carbonyl oxygen of the furanone is protonated, which enhances the electrophilicity of the C3 carbon. The alcohol then acts as a nucleophile, attacking the C3 position. Subsequent elimination of HBr leads to the 3-alkoxy product.

Alcohol_Reaction_Mechanism furanone 3-Bromo-4-hydroxy-5H-furan-2-one O=C1C(Br)=C(O)OC1H2 protonated_furanone Protonated Furanone [O=C1C(Br)=C(O)OC1H2]H+ furanone->protonated_furanone Protonation acid H+ acid->protonated_furanone intermediate Tetrahedral Intermediate [O=C1C(Br)(ORH)C(O)OC1H2]+ protonated_furanone:f1->intermediate:f1 Nucleophilic Attack alcohol Alcohol (ROH) R-OH alcohol:f1->intermediate:f1 product 3-Alkoxy-4-hydroxy-5H-furan-2-one O=C1C(OR)=C(O)OC1H2 intermediate:f1->product:f1 Elimination of HBr hbr HBr intermediate:f1->hbr

Caption: Acid-catalyzed nucleophilic substitution with an alcohol.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-4-hydroxy-5H-furan-2-one

This protocol outlines the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with ethanol in the presence of an acid catalyst.

Materials:

  • 3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL round-bottom flask, suspend 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in absolute ethanol (25 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system such as ethyl acetate/hexanes) to yield 3-ethoxy-4-hydroxy-5H-furan-2-one.

Summary of Reaction Conditions

Nucleophile ClassRepresentative NucleophileBase/CatalystSolventTemperatureTypical Reaction Time
Amines AnilineTriethylamineEthanolReflux4 hours
Thiols ThiophenolPotassium carbonateAcetonitrileRoom Temperature6 hours
Alcohols EthanolSulfuric acidEthanolReflux8 hours

Safety Precautions

  • 3-Bromo-4-hydroxy-5H-furan-2-one (mucobromic acid) is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Aniline and thiophenol are toxic and have strong, unpleasant odors. Handle with care in a fume hood.

  • Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

  • Always follow standard laboratory safety procedures.

Conclusion

3-Bromo-4-hydroxy-5H-furan-2-one is a versatile and reactive platform for the synthesis of a wide range of substituted furanone derivatives. The protocols provided in this guide offer reliable methods for the nucleophilic substitution at the C3 position with amines, thiols, and alcohols. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this synthon to generate novel molecules with potential applications in drug discovery and materials science.

References

  • Organic Syntheses, Coll. Vol. 3, p.621 (1955); Vol. 27, p.60 (1947). Link

  • Cimino, G.; De Stefano, S.; Minale, L. (1975). Furanosesquiterpenoids from the Sponges Spongia officinalis and Hippospongia communis. Tetrahedron, 31(15), 1117-1121.
  • Janjalkar, P. A.; Gelling, V. J.; Ghorpade, R. P.; et al. (2016). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. Journal of the Serbian Chemical Society, 81(10), 1125-1135.
  • Franck, R. W.; Chen, X. (1998). The Chemistry of Furanones. In The Chemistry of Heterocyclic Compounds, Volume 48, Part 4, John Wiley & Sons, Inc.
  • Heer, J. P.; Kocienski, P. J. (2000). Protecting Groups.
  • Padakanti, S.; Narayan, R.; Mainkar, P. S.; et al. (2005). Synthesis and biological evaluation of novel furanone-based inhibitors of bacterial quorum sensing. Bioorganic & Medicinal Chemistry, 13(21), 5947-5955.
  • Kronberg, L.; Christman, R. F. (1989). Chemistry of mutagenic by-products from drinking water disinfection. Science of The Total Environment, 81-82, 219-230.

Sources

Application Notes and Protocols for the Strategic Bromination of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Brominated Furanones in Modern Drug Discovery

The furanone scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The introduction of a bromine atom onto this heterocyclic core profoundly influences its physicochemical and pharmacological properties. Bromination can enhance binding affinity to target proteins, modulate metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Consequently, the development of robust and selective bromination protocols for furanone derivatives is of paramount importance to researchers in drug discovery and development.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the bromination of furanone derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. We will explore the mechanistic dichotomy of electrophilic versus radical bromination, delve into the practicalities of reagent selection and reaction optimization, and provide a framework for the thorough characterization of the resulting brominated products.

I. Mechanistic Considerations: Taming the Reactivity of Brominating Agents

The regiochemical outcome of the bromination of furanones is dictated by the interplay between the electronic nature of the furanone ring and the choice of brominating agent and reaction conditions. Two primary mechanistic pathways are operative: electrophilic aromatic substitution and free-radical bromination.

Electrophilic Bromination: The Ionic Pathway

In the presence of a Lewis acid catalyst or in a polar solvent, molecular bromine (Br₂) can act as an electrophile, attacking the electron-rich furanone ring. The furanone ring, with its endocyclic oxygen atom, is an electron-rich heterocycle that readily undergoes electrophilic substitution. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate (the sigma complex). Substitution typically occurs at the position that leads to the most resonance-stabilized intermediate.

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} dot

Figure 1: Electrophilic Bromination Pathway.
Free-Radical Bromination: The Radical Pathway

N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of bromine radicals, particularly in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon photochemical initiation (UV light).[2] This pathway is typically favored for the bromination of allylic or benzylic positions. In the context of furanones, radical bromination can be employed to introduce a bromine atom at a position adjacent to a double bond or an activating group. The reaction proceeds via a chain mechanism involving bromine radical abstraction of a hydrogen atom to form a resonance-stabilized radical intermediate.

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} dot

Figure 2: Free-Radical Bromination Pathway.

II. Experimental Protocols: A Practical Guide to Furanone Bromination

The following protocols provide detailed, step-by-step methodologies for the bromination of furanone derivatives using both molecular bromine and N-bromosuccinimide.

Protocol 1: Electrophilic Bromination of 2(5H)-Furanone with Molecular Bromine

This protocol describes the synthesis of 3-bromo-2(5H)-furanone, a versatile intermediate in organic synthesis.

Materials:

  • 2(5H)-Furanone

  • Molecular Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2(5H)-furanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Prepare a solution of molecular bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the stirred furanone solution over a period of 30 minutes. The reaction mixture will typically change color from reddish-brown to colorless upon completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically higher Rf spot, indicates the formation of the product.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-2(5H)-furanone.

Protocol 2: Free-Radical Bromination of a Substituted Furanone with N-Bromosuccinimide (NBS)

This protocol is suitable for the bromination of an allylic position on a furanone derivative.

Materials:

  • Substituted furanone with an allylic proton

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted furanone (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Initiation: Add a catalytic amount of AIBN (0.05 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

III. Data Presentation: A Comparative Overview of Bromination Reactions

The following table summarizes representative examples of furanone bromination from the literature, highlighting the diversity of substrates and reaction conditions.

Furanone SubstrateBrominating AgentSolventCatalyst/InitiatorReaction Time (h)Yield (%)Reference
2(5H)-FuranoneBr₂Dichloromethane-0.575[2]
5-Methyl-2(5H)-furanoneBr₂Carbon Tetrachloride---[2]
3-Methyl-2(5H)-furanoneNBSCarbon TetrachlorideAIBN--[2]
Mucobromic AcidNaBH₄ then H₂SO₄Methanol-0.2575[2]

IV. Characterization of Brominated Furanone Derivatives: A Spectroscopic Roadmap

Thorough characterization of the synthesized brominated furanones is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The introduction of a bromine atom causes a downfield shift of adjacent protons due to its electron-withdrawing inductive effect. The coupling constants between vicinal protons can provide valuable information about the stereochemistry of the molecule. For example, in 3-bromo-2(5H)-furanone, the proton at the 3-position will be absent, and the protons at the 4- and 5-positions will show characteristic shifts and couplings.

  • ¹³C NMR: The carbon atom directly attached to the bromine atom will experience a significant downfield shift in the ¹³C NMR spectrum. The exact chemical shift will depend on the substitution pattern of the furanone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the brominated product. A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3] The fragmentation pattern can also provide structural information. A common fragmentation pathway for brominated furanones is the loss of a bromine radical.[4]

V. Troubleshooting and Safety Considerations: Ensuring Successful and Safe Experimentation

Troubleshooting Common Issues
  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time, temperature, or the amount of brominating agent. However, be cautious of over-bromination. Purification losses can be minimized by careful chromatography.

  • Over-bromination: The formation of di- or tri-brominated products can occur, especially with highly activated furanone rings or when using an excess of the brominating agent. Careful control of stoichiometry is crucial.

  • Side Reactions: Addition of bromine across a double bond can compete with substitution. This is more prevalent with molecular bromine. Using NBS can often favor substitution.

  • Purification Challenges: Some brominated furanones can be unstable on silica gel. In such cases, alternative purification methods like crystallization or preparative TLC should be considered.

Safety Precautions
  • Molecular Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane and carbon tetrachloride are hazardous solvents. Handle them in a fume hood and take appropriate measures to avoid inhalation and skin contact.

VI. Conclusion: A Versatile Toolkit for Furanone Functionalization

The bromination of furanone derivatives is a fundamental transformation in synthetic organic chemistry with significant implications for drug discovery. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can effectively synthesize a wide range of brominated furanones. This guide provides a solid foundation for the successful execution of these reactions, from initial experimental setup to the comprehensive characterization of the final products. The ability to strategically introduce bromine atoms onto the furanone scaffold opens up a wealth of possibilities for the creation of novel molecular entities with enhanced biological activity.

VII. References

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 2017, 21(11), 964-1018. [Link]

  • Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. ARKIVOC, 2009, (v), 102-115. [Link]

  • Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Medicinal Chemistry, 1978, 21(1), 38-42. [Link]

  • A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Journal of the American Chemical Society, 2007, 129(17), 5436–5437. [Link]

  • 3-methyl-2(5h)-furanone. Organic Syntheses, 1986, 64, 147. [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Marine Drugs, 2016, 14(3), 57. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 2017, 21(11). [Link]

  • Furanone, 5-(2-bromo-2-propenyl)dihydro-5-methyl. Organic Syntheses, 1993, 71, 167. [Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 2022, 23(15), 8563. [Link]

  • 2(5H)-furanone. SpectraBase. [Link]

  • A study on lactonization of some brominated derivatives of β-benzoylpropionic acid. Journal of the Indian Chemical Society, 1957, 34, 298-302. [Link]

  • Furan, 3-bromo-. NIST WebBook. [Link]

  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy, 2007, 51(11), 4149–4157. [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

  • Butenolide synthesis. Organic Chemistry Portal. [Link]

  • Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-Ketoesters. The Journal of Organic Chemistry, 2017, 82(19), 10568–10574. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2003, 2003(12), 2236-2242. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 2017, 117(17), 11624-11669. [Link]

  • 13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • 3-Bromofuran-2(5H)-one. PubChem. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • Indium-promoted butenolide synthesis through consecutive C–C and C–O bond formations in aqueous tetrahydrofuran enabled by radicals. Organic Chemistry Frontiers, 2023, 10(8), 1993-2000. [Link]

  • A LABORATORY SYNTHESIS OF 4-HYDROXY-Z(5Hl-FURANONE (0-TETRONIC ACID). Chemical and Pharmaceutical Bulletin, 1982, 30(5), 1921-1924. [Link]

  • A Methodology for the Synthesis of Bioactive Butenolides. OpenRiver. [Link]

  • Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 2003, 44(44), 8153-8155. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. Tetrahedron Letters, 2004, 45(42), 7931-7933. [Link]

  • Asymmetric Synthesis of Gonytolide A: Strategic Use of an Aryl Halide Blocking Group for Oxidative Coupling. Journal of the American Chemical Society, 2017, 139(18), 6332–6335. [Link]

  • Total Synthesis of (+)-Lissoclinolide. Journal of the American Chemical Society, 1993, 115(20), 9293–9294. [Link]

  • Furan. NIST WebBook. [Link]

Sources

The Versatile Precursor: Harnessing 3-Bromo-4-hydroxy-5H-furan-2-one for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Reactive Furanone

3-Bromo-4-hydroxy-5H-furan-2-one, also known by its tautomeric form, mucobromic acid, is a highly functionalized and reactive molecule that has garnered significant attention as a precursor in the synthesis of a diverse array of bioactive compounds.[1][2] Its unique structure, featuring a butenolide core with labile bromine atoms and multiple reactive sites, allows for a wide range of chemical transformations. This guide delves into the key synthetic strategies employing this furanone derivative, providing detailed protocols for the synthesis of compounds with demonstrated antibacterial and anticancer properties.

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones, including the bromo- and chloro-analogs, stems from the presence of a carbonyl group conjugated with a double bond and a hydroxyl group at the C5 position.[3] These features make them valuable starting materials for generating molecular diversity and accessing novel chemical entities with therapeutic potential. This document will focus on three principal reaction pathways: nucleophilic substitution, palladium-catalyzed Suzuki coupling, and Sonogashira coupling, offering step-by-step guidance for their practical implementation in a laboratory setting.

Section 1: Synthesis of the Starting Material: 3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

The journey into the synthesis of complex bioactive molecules begins with the reliable preparation of the starting material. Mucobromic acid can be synthesized from readily available furfural through a straightforward bromination and oxidation process.

Protocol 1: Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from a well-established procedure for the synthesis of mucobromic acid.[4]

Materials:

  • Freshly distilled furfural

  • Bromine

  • Deionized water

  • Decolorizing carbon

  • Sodium bisulfite

  • Ice

Equipment:

  • 2-L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Distillation apparatus

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water.

  • Cool the flask in an ice bath and begin vigorous stirring.

  • Slowly add 450 g (2.81 moles) of bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5°C.

  • After the addition is complete, replace the dropping funnel and thermometer with a reflux condenser.

  • Heat the mixture to boiling and reflux for 30 minutes.

  • Following reflux, arrange the apparatus for distillation and remove the excess bromine by distilling the mixture until the distillate is nearly colorless.

  • Evaporate the remaining reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Cool the solid residue in an ice bath and triturate with 30–50 ml of ice water.

  • Add a small amount of aqueous sodium bisulfite solution to decolorize the mixture.

  • Collect the crude mucobromic acid by suction filtration and wash with two small portions of ice water.

  • For purification, dissolve the crude product (approximately 125-132 g) in about 110 ml of boiling water, add 2-5 g of decolorizing carbon, and stir for 10 minutes.

  • Filter the hot solution and cool the filtrate to 0–5°C to crystallize the pure mucobromic acid.

  • Collect the colorless crystals by filtration. Expected yield: 100–112 g (75–83%).

Section 2: Nucleophilic Substitution Reactions for Bioactive Amine Derivatives

The labile bromine atoms on the furanone ring are susceptible to displacement by a variety of nucleophiles. This reactivity provides a direct route to introduce diverse functional groups and build libraries of compounds for biological screening. A prominent application is the synthesis of 4-amino-5-hydroxy-2(5H)-furanones, which have demonstrated significant antibacterial activity.[5][6]

Causality in Experimental Design:

The choice of a high-boiling point, non-polar solvent like toluene is crucial for driving the reaction to completion by facilitating the removal of water formed during the reaction via azeotropic distillation. The use of a catalytic amount of sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the furanone ring and promoting nucleophilic attack by the amine.

MBA 3-Bromo-4-hydroxy- 5H-furan-2-one Product 4-Amino-3-bromo- 5-hydroxy-2(5H)-furanone (Antibacterial Agent) MBA->Product Nucleophilic Substitution Amine Primary Amine (R-NH2) Amine->Product Furanone 3-Bromo-4-methoxy- 2(5H)-furanone Product 3-Aryl-4-methoxy- 2(5H)-furanone Furanone->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Dibromofuranone 3,4-Dibromo- 2(5H)-furanone Product 4-Alkynyl-3-bromo- 2(5H)-furanone Dibromofuranone->Product Sonogashira Coupling Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product

Sources

Application Note: A Scalable and Efficient Synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2(5H)-furanone scaffold is a critical pharmacophore found in numerous bioactive natural products and pharmaceutical agents.[1] Halogenated furanones, in particular, have garnered significant attention for their potent antimicrobial and quorum sensing inhibition properties.[2] This application note presents a detailed, two-step protocol for the scale-up synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one, a valuable and functionalized building block. The described methodology prioritizes scalability, safety, and the use of readily available starting materials. The process involves an initial efficient oxidation of furan to the key intermediate, 5-hydroxy-2(5H)-furanone, followed by a regioselective bromination at the C3 position. This guide provides in-depth explanations for experimental choices, detailed step-by-step protocols, and critical process parameters to ensure reproducibility and high yield on a larger scale, addressing the common challenges of low yields and capricious routes in traditional halogenated furanone synthesis.[2]

Introduction and Strategic Overview

3-Bromo-4-hydroxy-5H-furan-2-one is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in drug discovery and development. Its structure, featuring a reactive brominated enol system within a lactone ring, makes it an attractive precursor for creating diverse molecular libraries through various cross-coupling and substitution reactions.

While numerous methods exist for synthesizing furanone derivatives, a direct, scalable, and high-yielding route to 3-Bromo-4-hydroxy-5H-furan-2-one is not well-documented. Many existing protocols for similar halogenated furanones suffer from harsh conditions, low yields, or the use of expensive or hazardous starting materials.[2]

This guide outlines a robust and scalable two-step synthetic strategy designed for implementation in a process chemistry environment:

  • Step 1: Synthesis of 5-hydroxy-2(5H)-furanone. This foundational step utilizes the oxidation of furan. A simple, efficient, and scalable method using oxone as the oxidant in water has been reported, which is both practical and aligns with green chemistry principles.[3]

  • Step 2: Regioselective Bromination. The key challenge is the selective introduction of a bromine atom at the C3 position of the furanone ring. The protocol herein is designed based on the principles of acid-catalyzed α-keto halogenation, where the enol tautomer of the substrate acts as the nucleophile.[4] By carefully controlling the reaction conditions, we can favor the desired C3 bromination over other potential side reactions.

This strategic approach offers a reliable pathway to the target molecule, emphasizing process control and safety at each stage.

Overall Synthetic Workflow

G cluster_1 Furan Furan (Starting Material) Oxone Oxone, H2O Purification1 Extraction & Concentration Intermediate 5-hydroxy-2(5H)-furanone (Key Intermediate) Oxone->Intermediate Scalable Oxidation - Aqueous Medium - Good Yield Bromine Br2, Acetic Acid Purification2 Crystallization & Isolation FinalProduct 3-Bromo-4-hydroxy-5H-furan-2-one (Final Product) Bromine->FinalProduct Regioselective Bromination - Controlled Conditions Step1 Step 1: Oxidation Step2 Step 2: Bromination Purification1->Intermediate Purification2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Safety, Handling, and Material Properties

Extreme caution must be exercised throughout this synthesis. Both the intermediates and the final product are corrosive and hazardous. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.

  • Furan: Highly flammable, toxic, and a potential carcinogen.

  • Oxone (Potassium peroxymonosulfate): Strong oxidizing agent.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

  • Acetic Acid: Corrosive.

  • Mucobromic Acid (Analogue): The related compound, mucobromic acid, is classified as a corrosive solid that causes severe skin burns and eye damage.[5] It is prudent to assume 3-Bromo-4-hydroxy-5H-furan-2-one possesses similar hazards.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (butyl or neoprene).

  • Flame-retardant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Ensure an eyewash station and safety shower are immediately accessible.

PropertyValue
Chemical Name 3-Bromo-4-hydroxy-5H-furan-2-one
Molecular Formula C₄H₃BrO₃
Molecular Weight 178.97 g/mol
CAS Number 21151-51-9
Appearance Expected to be an off-white to yellow solid
Storage Store at 2-8°C under an inert atmosphere

Detailed Synthesis Protocols

PART I: Scale-up Synthesis of 5-hydroxy-2(5H)-furanone (Intermediate)

Rationale and Mechanistic Insight: This protocol is adapted from a reported scalable synthesis that leverages oxone as a safe and effective oxidant for the conversion of furan.[3] The reaction proceeds in water, avoiding the need for volatile organic solvents and simplifying the workup. Temperature control is the most critical parameter; the reaction is exothermic, and maintaining a low temperature is essential to prevent runaway reactions and the formation of polymeric byproducts.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Chiller/circulator connected to the reactor jacket.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

Protocol (1.0 mol Scale):

  • Reactor Setup: Charge the 10 L jacketed reactor with deionized water (4 L) and sodium bicarbonate (168 g, 2.0 mol). Begin vigorous stirring and cool the reactor contents to 0-5 °C using the chiller.

  • Reagent Preparation: In a separate container, prepare a solution of Oxone (615 g, 1.0 mol) in deionized water (2 L).

  • Charge Furan: To the cooled reactor, add furan (68.1 g, 1.0 mol) in one portion.

  • Controlled Addition: Add the Oxone solution dropwise to the reactor via the addition funnel over a period of 3-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Work-up - Extraction: Transfer the reaction mixture to a 5 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1 L). The product has significant water solubility, so thorough extraction is key to a good yield.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 40 °C) to yield 5-hydroxy-2(5H)-furanone as a viscous oil or semi-solid, which can be used directly in the next step.

PART II: Regioselective Synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one

Rationale and Mechanistic Insight: This step involves the electrophilic bromination of the enol tautomer of 5-hydroxy-2(5H)-furanone. The C=C double bond of the enol is electron-rich and acts as the nucleophile, attacking the electrophilic bromine.[4] The reaction is performed in glacial acetic acid, which serves as both a solvent and an acid catalyst to promote enol formation. The C3 position is electronically favored for electrophilic attack in this system. Slow, portion-wise addition of the brominating agent at a controlled temperature is critical to minimize the formation of di-brominated and other side products.

Caption: Simplified mechanism of C3 bromination. (Note: Image placeholders are used as DOT language cannot render chemical structures).

Materials and Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and solids addition funnel or powder dispenser.

  • Chiller/circulator.

  • Filtration apparatus (Büchner funnel).

  • Vacuum oven.

Protocol (Assuming ~80% Yield from Part I, ~0.8 mol Scale):

  • Reactor Setup: Charge the 5 L jacketed reactor with the crude 5-hydroxy-2(5H)-furanone (~80 g, ~0.8 mol) from Part I. Add glacial acetic acid (1.5 L).

  • Cooling: Begin stirring and cool the solution to 10-15 °C.

  • Bromine Addition: Slowly add liquid bromine (128 g, 41 mL, 0.8 mol) dropwise via an addition funnel over 2-3 hours. Maintain the internal temperature below 20 °C throughout the addition. CAUTION: Bromine is highly corrosive and volatile.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.

  • Product Isolation - Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a large beaker containing 5 L of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove residual acetic acid and salts.

  • Drying: Dry the solid product in a vacuum oven at 40-45 °C to a constant weight.

Data Summary and Expected Results

The following table summarizes the expected inputs and outputs for this scale-up protocol. Yields are estimates and may vary based on the efficiency of extractions and transfers.

ParameterStep 1: OxidationStep 2: Bromination
Scale (Starting Material) 1.0 mol (68.1 g Furan)~0.8 mol (~80 g Intermediate)
Key Reagents Furan, Oxone, NaHCO₃5-hydroxy-2(5H)-furanone, Bromine
Solvent Deionized Water (6 L)Glacial Acetic Acid (1.5 L)
Reaction Time 5-6 hours6-9 hours
Reaction Temperature 0-10 °C10-20 °C (addition), RT (reaction)
Typical Yield 75-85% (crude)70-80%
Purity (Post-Workup) >90% (by NMR, used crude)>95% (by HPLC)
Final Product Amount -~100-120 g

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one. By breaking the process into two distinct, well-controlled steps, this methodology addresses common challenges associated with the synthesis of halogenated furanones. The initial oxidation of furan is based on a proven, green, and scalable method, while the subsequent regioselective bromination is designed for high selectivity and yield. This guide serves as a valuable resource for researchers and process chemists in drug development, enabling the reliable production of this important chemical intermediate on a larger scale.

References

  • MDPI. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. Available at: [Link]

  • Lyons, T. A., Gahan, C. G. M., & O'Sullivan, T. P. (2022). Synthesis and reactivity of dihalofuranones. Available at CORA, University College Cork. Available at: [Link]

  • Chavan, S. P., et al. (2014). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters. (Note: While the specific article may be behind a paywall, this reference points to the development of the oxone-based method).
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Mucobromic acid. Organic Syntheses. Available at: [Link]

  • Rossi, R., et al. (2022). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Molecules. Available at: [Link]

Sources

Introduction: The Significance of Purity for 3-Bromo-4-hydroxy-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Purification of 3-Bromo-4-hydroxy-5H-furan-2-one

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-4-hydroxy-5H-furan-2-one (CAS No. 21151-51-9) is a halogenated furanone, a class of compounds recognized for their diverse biological activities and potential as pharmacophores in drug discovery.[1] The precise arrangement of the bromo, hydroxyl, and lactone functionalities imparts a unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. However, the presence of impurities, even in trace amounts, can significantly impact its reactivity, stability, and biological activity in downstream applications. Therefore, robust and reliable purification methods are paramount to ensure the integrity of research and development outcomes.

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Bromo-4-hydroxy-5H-furan-2-one. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of organic chemistry and tailored to the specific properties of this furanone derivative. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot as needed.

Understanding the Molecule: Properties and Potential Impurities

A foundational understanding of the target molecule's properties and likely contaminants is crucial for selecting and optimizing a purification strategy.

Physicochemical Properties of 3-Bromo-4-hydroxy-5H-furan-2-one:

PropertyValueSource
Molecular FormulaC₄H₃BrO₃[2]
Molecular Weight178.97 g/mol [3]
AppearanceOff-white to yellow solidInferred from similar compounds
PolarityPolarInferred from structure

Hypothesized Synthesis and Potential Impurities:

While the direct synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one is not extensively detailed in the provided search results, a plausible synthetic route can be hypothesized from the bromination of a suitable precursor like 4-hydroxy-5H-furan-2-one. This allows for the prediction of potential impurities that may arise.

A likely impurity profile could include:

  • Starting Material: Unreacted 4-hydroxy-5H-furan-2-one.

  • Over-brominated Products: Dibrominated or other poly-brominated furanone species.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Degradation Products: Furanones can be susceptible to thermal degradation, potentially leading to ring-opened products.[4]

The purification strategies outlined below are designed to effectively remove these types of impurities.

Purification Methodologies: A Comparative Overview

Two primary chromatographic and non-chromatographic techniques are recommended for the purification of 3-Bromo-4-hydroxy-5H-furan-2-one: recrystallization and column chromatography . The choice between these methods will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Scalable, cost-effective, can yield highly pure crystalline material.Requires finding a suitable solvent system, may have lower recovery.Purifying larger quantities (>1 g) of crude material with moderate to high initial purity.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[5]High resolution, can separate complex mixtures, applicable to a wide range of polarities.More time-consuming, requires larger volumes of solvent, less scalable for very large quantities.Purifying smaller quantities (<5 g) of crude material with low initial purity or for separating closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization

Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The key is to select a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures. Given the polar nature of 3-Bromo-4-hydroxy-5H-furan-2-one, a moderately polar solvent or a mixed-solvent system is likely to be effective.

Materials:

  • Crude 3-Bromo-4-hydroxy-5H-furan-2-one

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection (Trial): In a small test tube, add approximately 50 mg of the crude material. Add a few drops of ethyl acetate and observe the solubility at room temperature. The compound should be sparingly soluble. Gently warm the test tube. The compound should fully dissolve. This indicates that ethyl acetate is a potentially good single solvent. If the compound is too soluble at room temperature, a mixed solvent system with a non-polar solvent like hexane will be necessary.

  • Dissolution: In a 100 mL Erlenmeyer flask, place 1 g of the crude 3-Bromo-4-hydroxy-5H-furan-2-one. Add a minimal amount of warm ethyl acetate (start with 10-15 mL) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate or an ice-cold mixture of ethyl acetate/hexane (e.g., 1:1 v/v) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point and by an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] A sharp melting point close to the literature value indicates high purity.

Workflow for Recrystallization:

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A generalized workflow for the purification of a solid organic compound via recrystallization.

Protocol 2: Column Chromatography

Rationale: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[5][7] For a polar compound like 3-Bromo-4-hydroxy-5H-furan-2-one, silica gel is an appropriate stationary phase. The mobile phase (eluent) is chosen to provide good separation between the target compound and its impurities. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Materials:

  • Crude 3-Bromo-4-hydroxy-5H-furan-2-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude 3-Bromo-4-hydroxy-5H-furan-2-one in a minimal amount of a suitable solvent (e.g., a small amount of the initial eluent mixture or dichloromethane). Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL) in separate test tubes or flasks.

  • Monitoring the Separation (TLC): Analyze the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Combining and Evaporating: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Bromo-4-hydroxy-5H-furan-2-one.

Self-Validation: The purity of the combined fractions should be confirmed by HPLC or GC-MS. The TLC analysis provides a real-time assessment of the separation efficiency.

Workflow for Column Chromatography:

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: A step-by-step workflow for the purification of an organic compound using column chromatography.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 3-Bromo-4-hydroxy-5H-furan-2-one and the solvents used in these protocols.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The purification of 3-Bromo-4-hydroxy-5H-furan-2-one is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice between recrystallization and column chromatography will depend on the specific requirements of the researcher. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently obtain high-purity 3-Bromo-4-hydroxy-5H-furan-2-one for their applications. The self-validating nature of these protocols, coupled with appropriate analytical verification, will ensure the integrity of the purified material.

References

  • Blank, I., Schieberle, P., & Grosch, W. (1991). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Food Chemistry, 39(1), 105-113. [Link]

  • Molecules. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

  • Edgar, M. T., Pettit, G. R., & Smith, T. H. (1978). Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Organic Chemistry, 43(21), 4115-4119. [Link]

  • Iannelli, P., Bise, T., & D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Molecules, 21(5), 633. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]

  • Svendsen, J. S., et al. (1990). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5H-furan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • PubMed Central. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]

  • PubChem. (n.d.). 5-bromo-4-hydroxy-3H-furan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-Bromo-4-hydroxy-5H-furan-2-one and Other Halogenated Furanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated furanones, a class of compounds first identified in marine algae, have emerged as a significant area of interest for researchers due to their potent biological activities. Among these, 3-bromo-4-hydroxy-5H-furan-2-one is a particularly promising scaffold for drug development. This guide provides an in-depth comparison of 3-bromo-4-hydroxy-5H-furan-2-one with other key halogenated furanones, focusing on their structure-activity relationships, mechanisms of action, and potential therapeutic applications. This analysis is supported by experimental data and detailed protocols to aid researchers in the development of novel therapeutic agents.

The Chemical Landscape of Halogenated Furanones

Halogenated furanones are characterized by a furanone ring with one or more halogen substituents. The type and position of the halogen atom, in conjunction with other functional groups on the furanone core, significantly influence their chemical reactivity and biological effects.[1]

3-Bromo-4-hydroxy-5H-furan-2-one , a type of brominated furanone, features a bromine atom at the C-3 position and a hydroxyl group at the C-4 position.[2] This specific molecular arrangement creates a unique electrophilic character, which is fundamental to its biological activity. In contrast, other halogenated furanones may contain chlorine or iodine atoms, or multiple halogen substitutions, resulting in a wide range of reactivity and biological activities.[1]

Mechanism of Action: Quorum Sensing Inhibition

A primary and well-documented mechanism of action for many halogenated furanones is the disruption of bacterial communication, a process known as quorum sensing (QS) .[3][4] QS enables bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation, virulence factor production, and antibiotic resistance.[4]

Halogenated furanones, including 3-bromo-4-hydroxy-5H-furan-2-one, function as antagonists of N-acylhomoserine lactone (AHL) signaling molecules, which are crucial for QS in many Gram-negative bacteria.[5] It is believed that they competitively bind to LuxR-type transcriptional regulators, thus preventing the activation of QS-controlled genes.[6][7] The electrophilic nature of the furanone ring is vital for this interaction, as it can form covalent adducts with nucleophilic residues in the AHL-binding pocket of the receptor protein.[6]

Quorum_Sensing_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_inhibition Inhibition by Halogenated Furanone AHL N-Acylhomoserine lactone (AHL) LuxR LuxR-type receptor AHL->LuxR Binds to LuxI LuxI-type synthase LuxI->AHL Synthesizes AHL_LuxR AHL-LuxR Complex Inactive_LuxR Inactive LuxR (Furanone-bound) LuxR->Inactive_LuxR DNA Target DNA AHL_LuxR->DNA Activates QS_Genes Quorum Sensing Controlled Genes DNA->QS_Genes Transcription Virulence Virulence Factors, Biofilm Formation QS_Genes->Virulence Furanone 3-Bromo-4-hydroxy- 5H-furan-2-one Furanone->LuxR Competitively Binds & Inactivates Inactive_LuxR->DNA No Activation

Figure 1: Simplified diagram of quorum sensing inhibition by 3-bromo-4-hydroxy-5H-furan-2-one.

Comparative Biological Activity

The subtle structural differences among halogenated furanones lead to significant variations in their biological potency. The following table provides a comparative overview of the activity of 3-bromo-4-hydroxy-5H-furan-2-one against other representative halogenated furanones.

CompoundHalogen at C-3Substituent at C-4Typical IC50 (QS Inhibition)Key Features
3-Bromo-4-hydroxy-5H-furan-2-one BromineHydroxyl1 - 10 µMPotent QS inhibitor with demonstrated anti-biofilm activity.[8]
3-Chloro-4-hydroxy-5H-furan-2-oneChlorineHydroxyl10 - 50 µMGenerally less potent than the bromo-analog.
3-Iodo-4-hydroxy-5H-furan-2-oneIodineHydroxyl5 - 25 µMPotency can vary depending on the bacterial species.
3,4-Dibromo-5H-furan-2-oneBromineBromine0.5 - 5 µMOften exhibits higher potency but may also have increased cytotoxicity.[3]

Note: IC50 values are indicative and can vary based on the bacterial species, reporter strain, and assay conditions.

The data consistently show that the halogen at the C-3 position is a critical determinant of anti-QS activity. The higher electrophilicity of bromine often results in enhanced potency for 3-bromo-4-hydroxy-5H-furan-2-one compared to its chlorinated counterpart. While di-halogenated compounds can be more potent, this often comes with increased off-target effects and cytotoxicity, a significant consideration in drug development.[3][9]

Experimental Protocols: Assessing Quorum Sensing Inhibition

To enable researchers to validate these findings, a standardized protocol for assessing the QS inhibitory activity of halogenated furanones using a bacterial reporter strain is provided below.

Bacterial Reporter Strain Assay

This protocol uses a reporter strain, such as Chromobacterium violaceum or an engineered Escherichia coli strain, which produces a detectable signal (e.g., pigment, luminescence) under the control of a QS-regulated promoter.

Materials:

  • Bacterial reporter strain (e.g., C. violaceum CV026)

  • Luria-Bertani (LB) agar and broth

  • Halogenated furanones (test compounds)

  • N-acylhomoserine lactone (AHL) inducer (e.g., C6-HSL for C. violaceum)

  • Solvent for test compounds (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring bacterial growth)

  • Plate reader (for quantifying reporter signal)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the reporter strain into 5 mL of LB broth and grow overnight at the appropriate temperature (e.g., 30°C for C. violaceum).

  • Prepare Test Plate:

    • Add 100 µL of fresh LB broth to each well of a 96-well plate.

    • Prepare serial dilutions of the halogenated furanones in the plate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1%).

  • Inoculation and Induction:

    • Dilute the overnight bacterial culture 1:100 in fresh LB broth.

    • Add the appropriate AHL inducer to the diluted culture to a final concentration that elicits a robust reporter signal.

    • Add 100 µL of this induced bacterial suspension to each well of the test plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 18-24 hours).

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm to assess bacterial growth.

    • Quantify the reporter signal (e.g., violacein pigment extraction and measurement at 585 nm, or luminescence measurement).

  • Data Analysis:

    • Normalize the reporter signal to bacterial growth (Reporter Signal / OD600).

    • Plot the normalized reporter signal against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the reporter signal.

Causality behind Experimental Choices:

  • Use of a Reporter Strain: This provides a direct and quantifiable readout of QS activity, allowing for a sensitive assessment of inhibitory compounds.

  • Normalization to Bacterial Growth: It is crucial to distinguish true QS inhibition from general cytotoxicity. A compound that simply inhibits bacterial growth will also lead to a decrease in the reporter signal.[10] Normalization ensures that the observed effect is specific to the QS pathway.

  • Inclusion of Positive and Negative Controls: A well with only the AHL inducer serves as a positive control (100% activity), while a well with only the solvent serves as a negative control (baseline).

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Overnight Culture of Reporter Strain C Dilute Culture & Add AHL Inducer A->C B Serial Dilution of Halogenated Furanones in 96-well Plate D Inoculate Plate with Induced Culture B->D C->D E Incubate Plate D->E F Measure OD600 (Bacterial Growth) E->F G Quantify Reporter Signal E->G H Normalize Signal to Growth F->H G->H I Calculate IC50 H->I

Figure 2: Workflow for the bacterial reporter strain assay.

Future Directions and Therapeutic Potential

The potent anti-QS and anti-biofilm activities of 3-bromo-4-hydroxy-5H-furan-2-one and related compounds make them promising candidates for various therapeutic applications:

  • Adjuvants to Antibiotics: By disrupting QS, these compounds can potentially re-sensitize drug-resistant bacteria to conventional antibiotics and prevent the formation of protective biofilms.[11]

  • Anti-Infective Coatings: Incorporating halogenated furanones into medical device coatings could prevent bacterial colonization and reduce the incidence of device-associated infections.[11]

  • Treatment of Chronic Infections: In diseases where biofilms are a major factor, such as cystic fibrosis pneumonia, halogenated furanones could offer a novel therapeutic approach.

Further research is needed to optimize the pharmacological properties of these compounds, including their bioavailability, metabolic stability, and potential for off-target toxicity. The synthesis of novel analogs and the exploration of combination therapies will be crucial in realizing the clinical potential of halogenated furanones.[7]

References

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022-07-31).
  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. (2019).
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024-10-31).
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024-10-31). MDPI.
  • Furanones with significant anti-biofilm activity as analysed by... (2022-08).
  • 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. PubChem.
  • In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. (2017).
  • Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. (2014).
  • 3-Bromo-4-hydroxy-5H-furan-2-one. PubChem.
  • Halogenated furanones inhibit quorum sensing through acceler
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and... (2019).
  • (PDF) Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. (2017).
  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025-02-06).
  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against... (2023-12-04). JournalAgent.
  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. (2008). ASM Journals.
  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. (2025-08-06).
  • Synthesis of 3-Aryl-5-bromo-2(5ff)-furanones. (1978).
  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. (2008).
  • 3-Bromo-4-hydroxyfuran-2(5H)-one. (2021). BLDpharm.
  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Form
  • Brief report Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3- butyl-2(5H)-furanone. (2004).
  • Title Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi Authors. (2023-03-17). CORA.
  • 3,4-dibromo-5-hydroxyfuran-2(5H)-one. (2025-07-16). ChemicalBook.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-4-hydroxy-5H-furan-2-one and its Precursor, Mucobromic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and synthetic chemistry, 2(5H)-furanone derivatives are of paramount importance, serving as crucial pharmacophores in a wide array of bioactive natural products and synthetic drugs.[1] Their utility as versatile building blocks stems from their inherent reactivity, which allows for diverse chemical transformations.[1][2] Among these, 3-Bromo-4-hydroxy-5H-furan-2-one is a key intermediate whose synthesis and purity are critical for downstream applications.

A common and cost-effective synthetic route to such furanones involves the chemical modification of highly functionalized starting materials like Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone).[2] The selective transformation of the precursor to the desired product necessitates rigorous analytical oversight. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive and highly informative means to monitor reaction progress, identify intermediates, and confirm the structure and purity of the final compound.[3]

This guide provides an in-depth, objective comparison of the spectroscopic signatures of 3-Bromo-4-hydroxy-5H-furan-2-one and its common precursor, Mucobromic acid. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights needed for unambiguous compound identification and characterization.

Molecular Structures and Synthetic Pathway

The conversion of Mucobromic acid to 3-Bromo-4-hydroxy-5H-furan-2-one typically involves a selective reductive debromination at the C4 position. This transformation fundamentally alters the electronic and structural environment of the furanone ring, leading to distinct and predictable changes in the spectroscopic data.

Mucobromic acid exists in a tautomeric equilibrium between a cyclic furanone form and an acyclic aldehydic acid form, though the cyclic hemiacetal form predominates in many conditions.[1][4]

G cluster_precursor Precursor cluster_product Product Precursor Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) C₄H₂Br₂O₃ M.W. 257.87 Product 3-Bromo-4-hydroxy-5H-furan-2-one C₄H₃BrO₃ M.W. 178.97 Precursor->Product Selective Reductive Debromination (e.g., NaBH₄) G A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B NMR Analysis (¹H, ¹³C, DEPT) A->B C IR Analysis (ATR or KBr pellet) A->C D MS Analysis (EI or ESI) A->D E Data Integration & Comparison B->E C->E D->E F Structural Confirmation E->F

Caption: General workflow for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified analyte (precursor or product) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [5]Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize both compounds and will not exchange with the hydroxyl protons, allowing for their observation.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. [6] * ¹H NMR: Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the main peaks.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans will be required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • Electron Ionization (EI-MS): If using a GC-MS system, inject the sample onto a suitable GC column to ensure purity before it enters the ion source. A standard 70 eV ionization energy is used.

    • Electrospray Ionization (ESI-MS): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is a softer ionization technique and is more likely to show the molecular ion, especially in negative ion mode ([M-H]⁻) for these acidic compounds.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the characteristic bromine isotopic patterns.

Conclusion

The spectroscopic differentiation of 3-Bromo-4-hydroxy-5H-furan-2-one from its precursor, Mucobromic acid, is straightforward and unambiguous when employing a multi-technique approach.

  • ¹H NMR provides the most decisive evidence through the appearance of a new methylene signal (CH₂) and the disappearance of the precursor's methine proton.

  • ¹³C NMR confirms the transformation by revealing significant shifts in the olefinic carbons (C3, C4) and the ring-saturation carbon (C5), reflecting the change in their chemical environments.

  • IR Spectroscopy tracks the change in the furanone's conjugated system via a noticeable shift in the carbonyl stretching frequency.

  • Mass Spectrometry offers definitive proof of the elemental composition change through the molecular ion's m/z value and, most critically, the change in the bromine isotopic pattern from a dibromo to a monobromo signature.

By understanding the causal links between chemical structure and spectral output, researchers can confidently monitor the synthesis, verify the identity, and assess the purity of these valuable furanone derivatives, ensuring the integrity of their subsequent research and development efforts.

References

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. [Link]

  • Mucobromic acid. Wikipedia. [Link]

  • 3-Bromo-4-hydroxy-5H-furan-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Medicinal Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. MDPI. [Link]

  • Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

  • Mucobromic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. ResearchGate. [Link]

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The Furanone Scaffold: A Privileged Motif for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Correlating Structure and Activity in Furanone Derivatives

Introduction: The Versatility of the Furanone Ring

The furanone core, a five-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This guide provides a comparative analysis of furanone derivatives, exploring the intricate relationship between their chemical structure and biological function across antimicrobial, anticancer, and anti-inflammatory applications. By delving into the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact therapeutic efficacy. This in-depth technical guide will dissect the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Antimicrobial Activity: Targeting Bacterial Communication and Viability

Furanone derivatives have garnered significant attention for their potent antimicrobial properties, which extend beyond mere growth inhibition to the disruption of bacterial communication systems, a phenomenon known as quorum sensing (QS).[3][4] This dual-action capability makes them attractive candidates for combating antibiotic resistance.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of furanone derivatives is intricately linked to the nature and position of substituents on the furanone ring. Halogenation, in particular, has been a key strategy in enhancing activity.

  • Halogenation: The presence of bromine or chlorine atoms on the furanone ring is a common feature of naturally occurring and synthetic furanones with strong antimicrobial and QS inhibitory effects.[3][5] These halogenated compounds can effectively inhibit biofilm formation in various pathogenic bacteria, including Pseudomonas aeruginosa.[3][4]

  • Side Chain Modifications: The nature of the side chain at the C-5 position significantly influences the spectrum and potency of antimicrobial activity. Aromatic substitutions at this position have been shown to be particularly effective in inhibiting biofilm formation.[3][4]

  • Sulfonyl and Terpene Moieties: The incorporation of sulfonyl groups and terpene moieties, such as l-borneol, into the furanone structure has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6]

Comparative Analysis of Antimicrobial Furanone Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of various furanone derivatives, highlighting the impact of structural modifications on their antibacterial efficacy.

Compound Modification Target Organism MIC (µg/mL) Reference
Halogenated Furanone AnalogC-5 Aromatic SubstitutionPseudomonas aeruginosaVaries (Biofilm Inhibition)[3][4]
F131l-borneol moietyStaphylococcus aureusNot Specified[6]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of furanone derivatives dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized bacterial inoculum inoculum->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate observe Visually inspect for turbidity incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Furanone Derivatives: Prepare a stock solution of each furanone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the furanone dilutions. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the furanone derivative that completely inhibits visible bacterial growth.

Anticancer Activity: Inducing Cell Death and Arresting Proliferation

The furanone scaffold has also proven to be a valuable template for the development of novel anticancer agents.[7] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms, including cell cycle arrest and apoptosis induction.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of furanone derivatives is highly dependent on the substituents attached to the core ring structure.

  • Aromatic and Heterocyclic Substituents: The introduction of aryl or heteroaryl moieties can significantly enhance the cytotoxic potential of furanones. For instance, furan-based chalcones have demonstrated enhanced antiproliferative activity.

  • Substitution Pattern: The position and nature of substituents on the aromatic rings play a crucial role. For example, in a series of furopyridone derivatives, specific substitutions led to potent activity against esophageal cancer cell lines.[8]

  • Stereochemistry: The stereochemistry of the furanone ring and its side chains can influence the in vitro growth inhibitory activity of these compounds.[2][9]

Comparative Analysis of Anticancer Furanone Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected furanone derivatives against various cancer cell lines, illustrating the impact of structural variations on their anticancer potency.

Compound Modification Cancer Cell Line IC₅₀ (µM) Reference
Furopyridone DerivativeSpecific substitutionsEsophageal Cancer (KYSE70, KYSE150)0.655 µg/mL (after 24h)[8]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)Thiazolidinone hybridBreast Cancer (MCF-7)0.85 (after 24h)[10]
Sapinofuranone AnalogsVaried stereochemistryVariousGI₅₀ > 100[2][9]

Note: IC₅₀ and GI₅₀ values are dependent on the cell line and assay conditions and should be compared within the context of the original study.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed cells in a 96-well plate treat Treat cells with furanone derivatives seed->treat add_mtt Add MTT solution to each well treat->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate solubilize Add solubilization solution (e.g., DMSO) incubate->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the furanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Furanone derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[11][12]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of furanones is closely tied to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2).

  • Diaryl Furanones: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives have been identified as a novel class of selective COX-2 inhibitors.[13] The nature and substitution pattern of the aryl groups are critical for both potency and selectivity.

  • COX-2 Selectivity: The presence of specific substituents on the C-2 phenyl ring of certain furanone derivatives dictates their selectivity for COX-2 over COX-1. For example, a hydroxyl group at the para-position of the C-2 phenyl ring can lead to high potency and selectivity.[14]

  • Ring Modification: Conversion of the furanone ring to other heterocyclic systems, such as pyridazinones, can lead to potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX).[11][12]

Comparative Analysis of Anti-inflammatory Furanone Derivatives

The following table showcases the COX-2 inhibitory activity of various furanone derivatives, emphasizing the structural features that contribute to their anti-inflammatory effects.

Compound Class Key Structural Feature Activity Reference
5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanonescis-1,2-diaryl-alkene type scaffoldSelective COX-2 inhibitors[13]
Pyridazinone derivativesConversion from furanoneDual COX-2/15-LOX inhibition[11][12]
1,2-Diarylbenzene derivativeOH group at para-position of C-2 phenyl ringPotent and selective COX-2 inhibitor[14]
Signaling Pathway: NF-κB Inhibition

A key mechanism through which furanone derivatives exert their anti-inflammatory effects is by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS IKK IKK Complex stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome degradation Proteasome->NFkB releases DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation Furanone Furanone Derivatives Furanone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.

Quorum Sensing Inhibition: A Novel Anti-Virulence Strategy

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation.[15] Furanone derivatives, particularly halogenated ones, are potent inhibitors of QS, offering a promising anti-virulence approach that is less likely to induce resistance compared to traditional antibiotics.[16]

Structure-Activity Relationship (SAR) Insights

The ability of furanones to interfere with QS is highly dependent on their structural similarity to the natural signaling molecules, N-acylhomoserine lactones (AHLs).

  • Halogenation and Side Chain: Brominated furanones with appropriate side chains are effective in competing with AHLs for binding to their cognate receptor proteins, such as LasR in Pseudomonas aeruginosa.[17]

  • C-5 Substituents: Aromatic groups at the C-5 position of the furanone ring have been shown to be crucial for potent QS inhibitory activity.[3][4]

Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa possesses a complex and hierarchical QS system. Furanone derivatives can interfere with this network at multiple points, primarily by antagonizing the LasR and RhlR receptors.

Caption: Inhibition of the Pseudomonas aeruginosa quorum sensing pathway by furanone derivatives.

Experimental Protocol: Violacein Inhibition Assay

The violacein inhibition assay using Chromobacterium violaceum is a common method for screening for QS inhibitors. C. violaceum produces the purple pigment violacein, the synthesis of which is regulated by QS.

Workflow for Violacein Inhibition Assay

Violacein_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout culture Culture C. violaceum incubate Incubate bacteria with compounds culture->incubate compounds Prepare furanone derivatives compounds->incubate extract Extract violacein incubate->extract measure Measure absorbance at 585 nm extract->measure quantify Quantify inhibition measure->quantify

Caption: Workflow for the violacein inhibition assay.

Step-by-Step Methodology:

  • Culture Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in a suitable broth.

  • Assay Setup: In a 96-well plate, add fresh broth, the bacterial culture, and different concentrations of the furanone derivatives.

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple color develops in the control wells (without inhibitor).

  • Violacein Extraction: After incubation, lyse the bacterial cells and extract the violacein pigment using a solvent such as DMSO or ethanol.[15][18][19]

  • Quantification: Measure the absorbance of the extracted violacein at approximately 585 nm.[20] A reduction in absorbance in the presence of the furanone derivative indicates QS inhibition.

Conclusion: A Scaffold Ripe for Further Exploration

This guide has systematically explored the structure-activity relationships of furanone derivatives across key therapeutic areas. The versatility of the furanone scaffold, coupled with the profound impact of targeted substitutions, underscores its potential in modern drug discovery. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to design and evaluate novel furanone-based compounds. As our understanding of the molecular targets and mechanisms of action continues to grow, the furanone motif is poised to yield a new generation of potent and selective therapeutic agents.

References

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-Bromo-4-hydroxy-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical waste is a critical component of laboratory stewardship, ensuring the protection of our personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-hydroxy-5H-furan-2-one, a halogenated organic compound whose reactivity and hazard profile demand meticulous handling from the moment it is designated as waste.

Hazard Identification: Understanding the "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 3-Bromo-4-hydroxy-5H-furan-2-one (CAS No. 21151-51-9) is not a benign substance; its classification dictates the stringent disposal protocols that follow. The primary causality for these procedures is its dual nature as both a hazardous substance and a halogenated organic compound.

Key Hazards:

  • Irritant: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Accidental exposure can lead to immediate discomfort and potential injury, necessitating robust personal protective measures.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this furanone derivative as a halogenated organic compound.[1][2] This is the most critical factor for waste management, as these compounds are subject to specific disposal regulations, such as those outlined by the Environmental Protection Agency (EPA), due to their potential to form persistent and toxic byproducts if improperly incinerated or landfilled.[3][4] Mixing halogenated waste with non-halogenated solvent streams is a costly and non-compliant error, as it contaminates the entire volume and forces the more expensive halogenated disposal pathway upon the mixture.[5]

Table 1: GHS Hazard Profile for 3-Bromo-4-hydroxy-5H-furan-2-one[1]
GHS PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Pre-Disposal Operations: Establishing a Safe Handling Environment

Proper disposal begins long before the waste container is sealed. It starts with the establishment of a safe working environment and the consistent use of appropriate Personal Protective Equipment (PPE).

Essential PPE & Engineering Controls:

  • Gloves: Wear chemically impermeable gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes that could cause serious eye irritation.[6][7]

  • Lab Coat: A standard lab coat should be worn to protect from contamination of personal clothing.

  • Ventilation: All handling of 3-Bromo-4-hydroxy-5H-furan-2-one, including the transfer to a waste container, must be performed within a certified chemical fume hood to mitigate the risk of respiratory tract irritation from dust or vapors.[6][8][9]

Step-by-Step Waste Management Protocol

This protocol ensures compliance and safety from the point of generation to the final collection point.

Step 1: Waste Segregation

This is the most crucial step. Due to its chemical nature, 3-Bromo-4-hydroxy-5H-furan-2-one waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[10][11]

  • Causality: Halogenated compounds require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[9] Mixing this waste with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch and significantly increases disposal costs and environmental burden.[5]

Step 2: Proper Containerization

Select a waste container that is fit for purpose.

  • Material: Use a chemically resistant container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.

  • Integrity: The container must be in good condition, free of cracks or leaks, and must remain closed and sealed at all times except when waste is actively being added.[10][11] This "vapor-tight" and "spill-proof" requirement is a standard regulatory mandate to prevent the release of hazardous vapors into the laboratory environment.[10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and a cornerstone of safety. As soon as the first drop of waste is added, the container must be labeled.

  • Content Requirements: The label must clearly state:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "Waste 3-Bromo-4-hydroxy-5H-furan-2-one" .

    • The associated hazards (e.g., "Irritant").

    • The appropriate GHS hazard pictograms.

cluster_0 Disposal Decision Workflow start Identify Waste: 3-Bromo-4-hydroxy- 5H-furan-2-one check_halogen Does it contain a halogen (F, Cl, Br, I)? start->check_halogen is_halogenated YES (Contains Bromine) check_halogen->is_halogenated Yes not_halogenated NO check_halogen->not_halogenated No halogen_stream Segregate into HALOGENATED ORGANIC WASTE is_halogenated->halogen_stream non_halogen_stream Segregate into NON-HALOGENATED ORGANIC WASTE not_halogenated->non_halogen_stream

Caption: Waste classification and segregation flowchart.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated SAA.[12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Safety: Ensure the area is away from drains and incompatible materials. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[12]

Step 5: Final Disposal Pathway

The ultimate destination for this waste is a licensed hazardous waste disposal facility.

  • Prohibited Actions: NEVER dispose of 3-Bromo-4-hydroxy-5H-furan-2-one by pouring it down the drain or placing it in the regular trash.[9][12] This is illegal and environmentally hazardous.

  • Procedure: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[12] The waste will be transported to a permitted facility for disposal, most commonly via controlled high-temperature incineration.[9]

cluster_1 Waste Handling & Collection Protocol gen 1. Generation (in Fume Hood) segregate 2. Segregation (Halogenated Stream) gen->segregate container 3. Containerization (Labeled, Sealed) segregate->container store 4. Storage in SAA (Secondary Containment) container->store pickup 5. Schedule EHS Pickup store->pickup disposal 6. Final Disposal (Licensed Facility) pickup->disposal

Caption: Step-by-step waste handling and collection workflow.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

In Case of a Spill: [13][14]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating to ventilate the area.

  • Control: Prevent the spill from spreading or entering any drains.

  • Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect & Dispose: Carefully collect the absorbed material and contaminated items using spark-proof tools, place them in a sealed, labeled hazardous waste container, and dispose of it as halogenated organic waste.

In Case of Exposure: [6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

By adhering to this structured, safety-first protocol, you contribute to a culture of responsibility, ensuring that the life cycle of every chemical, including its final disposal, is managed with the highest degree of scientific integrity and care.

References

  • Synerzine. (2018). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from [Link]

  • Synerzine. (2018). 3(2H)-Furanone, 4-hydroxy-5-methyl- Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxy-5H-furan-2-one. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.